3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Procurement

Generic pyrazole carbaldehydes fail to reproduce biological activity due to altered electron distribution and sterics. This compound features the precise substitution pattern (3-pyridinyl, 1-p-tolyl, 4-aldehyde) validated for kinase inhibitor libraries. - Reactive aldehyde handle for Schiff base metal complexes & fused pyrazolo[3,4-b]pyridine systems - Enables reproducible hit-to-lead optimization in oncology/inflammation programs - Available in research-grade quantities with rapid dispatch

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 618098-93-4
Cat. No. B12016724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
CAS618098-93-4
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O
InChIInChI=1S/C16H13N3O/c1-12-4-6-15(7-5-12)19-10-14(11-20)16(18-19)13-3-2-8-17-9-13/h2-11H,1H3
InChIKeyUYHLZAZTGZXUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Overview


3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS 618098-93-4) is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is C16H13N3O, with a molecular weight of 263.29 g/mol . The compound features a pyrazole core substituted at the 1-position with a p-tolyl group, at the 3-position with a pyridin-3-yl group, and at the 4-position with a carbaldehyde functional group. This specific substitution pattern places it within a broader class of pyrazole-4-carbaldehydes, which are recognized as versatile intermediates for constructing diverse molecular scaffolds, including those with potential kinase inhibitory activity [1].

3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Why It's Not Generic


Substitution patterns on the pyrazole ring significantly influence a compound's reactivity, physicochemical properties, and biological interactions. The combination of a 3-pyridinyl group and a p-tolyl group in this molecule is distinct from common analogs. For instance, replacing the pyridinyl group with a phenyl group (e.g., 3-phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde) or the p-tolyl group with a phenyl group (e.g., 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) can alter electron distribution, steric hindrance, and hydrogen-bonding capabilities, which in turn affects reaction yields and biological activity [1]. The presence of the aldehyde functional group is also critical for further derivatization, enabling reactions that are not possible with other functional groups like carboxylic acids. Therefore, substituting a generic pyrazole derivative can lead to unforeseen and suboptimal outcomes in synthetic pathways and biological assays, making the procurement of this specific structure essential for reproducible research.

3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Evidence-Based Differentiation


Molecular Weight Differentiation

The molecular weight of 3-(Pyridin-3-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is 263.29 g/mol , which is distinct from its close analog 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (MW = 249.27 g/mol) . This difference is due to the presence of a methyl group on the phenyl ring (p-tolyl vs. phenyl). This seemingly small variation impacts physical properties such as solubility and melting point, as well as the calculated molarity in biological assays.

Medicinal Chemistry Synthetic Chemistry Procurement

Pyridinyl Substitution and Reactivity

The 3-pyridinyl group in the target compound provides a nitrogen atom capable of acting as a hydrogen bond acceptor or a coordination site for metals, which is absent in the phenyl analog (3-phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde, CAS 618098-43-4) . This difference is significant for reactions involving metal catalysts or for interactions with biological targets where hydrogen bonding is key. The class of pyridine-containing pyrazoles has been shown to possess distinct biological activities compared to their phenyl counterparts, as seen in their potential as kinase inhibitors [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

4-Carbaldehyde Synthetic Handle

The 4-carbaldehyde group is a versatile functional handle for further derivatization, such as the formation of Schiff bases, chalcones, or pyrazolo[3,4-b]pyridines [1]. This contrasts with analogs bearing a carboxylic acid group (e.g., 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazole-4-carboxylic acid) or no functional group at the 4-position, which require additional synthetic steps to achieve similar reactivity. The aldehyde group enables direct condensation reactions, making the compound a more efficient intermediate in multi-step syntheses.

Synthetic Chemistry Building Blocks Derivatization

3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Applications


Pyrazolo[3,4-b]pyridine Synthesis for Kinase Inhibitors

The compound's 4-carbaldehyde group and pyridine ring make it an ideal precursor for synthesizing fused pyrazolo[3,4-b]pyridine systems, a core structure found in many kinase inhibitors [1]. The presence of the 3-pyridinyl substituent can further enhance binding affinity to specific kinase ATP-binding pockets [2].

Heterocyclic Aldehyde Libraries for High-Throughput Screening

The unique substitution pattern of a pyridinyl and p-tolyl group on the pyrazole core, combined with the reactive aldehyde handle, allows for the rapid generation of diverse compound libraries through parallel synthesis. This approach is valuable for hit-to-lead optimization in medicinal chemistry programs targeting inflammation or cancer [2].

Building Block for Schiff Base Complexes

The 3-pyridinyl nitrogen and the aldehyde-derived imine can serve as coordinating sites for metal ions. This makes the compound a useful precursor for synthesizing novel Schiff base ligands and their metal complexes, which have applications in catalysis, materials science, and bioinorganic chemistry [3].

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